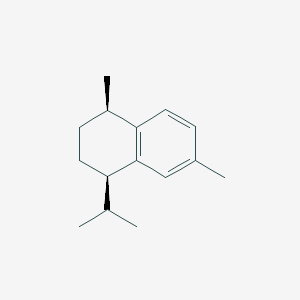
(+)-Calamenene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Calamenene can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the correct stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the extraction from natural sources followed by purification processes. Alternatively, large-scale synthesis can be performed using optimized reaction conditions to maximize yield and purity. The choice of method depends on the desired application and economic considerations.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-Calamenene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Common reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Common reagents include halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may yield fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
(+)-Calamenene has the molecular formula C15H22 and a molecular weight of 202.33 g/mol. Its structure consists of three isoprene units, characteristic of sesquiterpenoids. The compound is known for its unique bicyclic structure, which contributes to its diverse biological activities.
Chemical Synthesis and Derivatives
This compound serves as a precursor for synthesizing various derivatives with enhanced biological activities. It undergoes several chemical reactions, including oxidation, reduction, and substitution:
- Oxidation : Reagents such as potassium permanganate can oxidize this compound to produce hydroxy derivatives, which exhibit improved antimicrobial properties.
- Reduction : Hydrogenation processes can convert this compound into dihydro derivatives useful in synthetic applications.
- Substitution : Electrophilic substitution reactions can introduce functional groups, enhancing the compound's reactivity and potential therapeutic uses.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis . A study highlighted that essential oils rich in 7-hydroxycalamenene were particularly effective against methicillin-resistant Staphylococcus aureus .
Immunomodulatory Effects
A significant study demonstrated that this compound enhances the maturation of dendritic cells derived from human monocytes. This process is crucial for initiating adaptive immune responses, suggesting its potential use in cancer immunotherapy . The findings revealed that dendritic cells primed with this compound exhibited increased expression of surface markers (CD80, CD86) and enhanced T-cell stimulatory capacity.
Agricultural Uses
This compound has been explored as a natural insecticide due to its effectiveness against mosquito larvae. Research on essential oils from Leptospermum scoparium showed that calamenene accounted for a significant percentage of the oil's composition, contributing to its larvicidal properties .
Cosmetic and Pharmaceutical Formulations
The compound's antioxidant properties make it a candidate for inclusion in cosmetic formulations aimed at skin protection and anti-aging effects. Its ability to enhance skin cell regeneration has been noted in several studies.
Case Studies
Wirkmechanismus
The mechanism by which (+)-Calamenene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that mediate its biological activities. The exact pathways involved are still under investigation, but it is believed to modulate various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
trans-Calamenene: A stereoisomer with different spatial arrangement of atoms.
α-Calamenene: Another stereoisomer with distinct properties.
Naphthalene derivatives: Compounds with similar structural features but different substituents.
Uniqueness
(+)-Calamenene is unique due to its specific stereochemistry and the resulting biological activities. Its distinct structure allows for specific interactions with molecular targets, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
22339-23-7 |
|---|---|
Molekularformel |
C15H22 |
Molekulargewicht |
202.33 g/mol |
IUPAC-Name |
(1R,4R)-1,6-dimethyl-4-propan-2-yl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C15H22/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h5,7,9-10,12-13H,6,8H2,1-4H3/t12-,13-/m1/s1 |
InChI-Schlüssel |
PGTJIOWQJWHTJJ-CHWSQXEVSA-N |
SMILES |
CC1CCC(C2=C1C=CC(=C2)C)C(C)C |
Isomerische SMILES |
C[C@@H]1CC[C@@H](C2=C1C=CC(=C2)C)C(C)C |
Kanonische SMILES |
CC1CCC(C2=C1C=CC(=C2)C)C(C)C |
Synonyme |
(7R,10R)-calamenene calamenene |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















